molecular formula C16H14O4 B586886 8-Allyloxy-4,9-dimethyl Psoralen CAS No. 1241916-83-5

8-Allyloxy-4,9-dimethyl Psoralen

Cat. No. B586886
CAS RN: 1241916-83-5
M. Wt: 270.284
InChI Key: YPHYAHLXEZAINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Allyloxy-4,9-dimethyl Psoralen” is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 g/mol . The compound is also known by other names such as 3,5-dimethyl-9-prop-2-enoxyfuro [3,2-g]chromen-7-one .


Molecular Structure Analysis

The molecular structure of “8-Allyloxy-4,9-dimethyl Psoralen” contains a total of 36 bonds, including 22 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, and 10 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ether, and 1 furane .


Physical And Chemical Properties Analysis

“8-Allyloxy-4,9-dimethyl Psoralen” has a molecular weight of 270.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 270.08920892 g/mol . The topological polar surface area is 48.7 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Photobinding to DNA

Psoralens, including 8-methoxypsoralen, 4,5',8-trimethylpsoralen, and 5-methoxypsoralen, are used in PUVA therapy for treating skin diseases like psoriasis and atopic eczema by targeting DNA in cells. Upon photoexcitation, psoralens bind to the DNA base thymine, a process studied using spectroscopy techniques, revealing the involvement of the psoralen triplet state and a biradical intermediate in the photo-addition of 8-MOP and TMP (Diekmann et al., 2020).

Enhancing Water Solubility

Research on improving the bioavailability of psoralens has led to the synthesis of water-soluble analogs like dimethylaminoethyl ether analogs of 8-MOP, showing significant activity in inhibiting keratinocyte growth and demonstrating potential in treating skin diseases with abnormal keratinocyte proliferation (Guillon et al., 2018).

Percutaneous Absorption for Psoriasis Management

Studies evaluating the percutaneous absorption of compounds derived from Psoralea corylifolia, including 8-MOP, have shown that certain derivatives have comparable or higher skin deposition, which could be correlated with their structure, leading to potential candidates for PUVA therapy (Alalaiwe et al., 2018).

Melanogenesis Activation

Research on psoralen derivatives like 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC) has shown enhanced melanin synthesis and tyrosinase activity in B16 cells, suggesting potential therapeutic approaches for vitiligo through the activation of melanogenic proteins and signaling pathways (Yin et al., 2018).

Future Directions

Psoralen and its derivatives have been used in diverse ways, mainly for their clinical utility for the treatment of psoriasis, vitiligo, and skin-related disorders . Future research could focus on exploring the potential of “8-Allyloxy-4,9-dimethyl Psoralen” in these areas.

properties

IUPAC Name

3,5-dimethyl-9-prop-2-enoxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHYAHLXEZAINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746975
Record name 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Allyloxy-4,9-dimethyl Psoralen

CAS RN

1241916-83-5
Record name 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.